H-Lys(boc)-NH2 hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

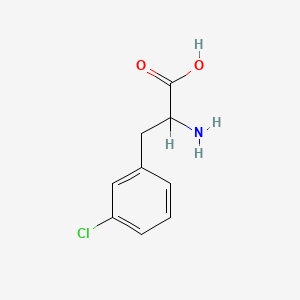

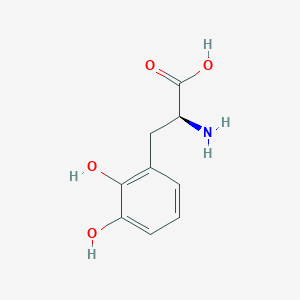

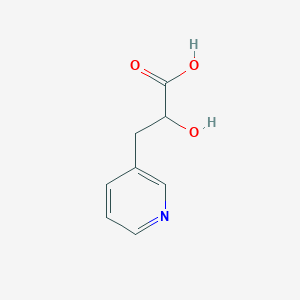

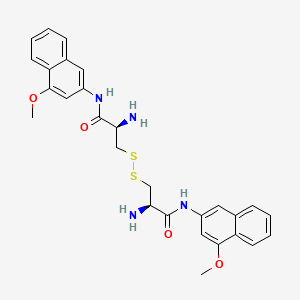

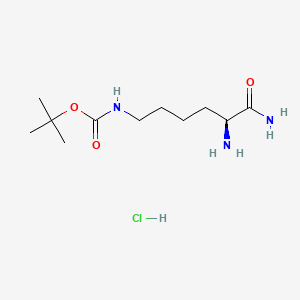

H-Lys(boc)-NH2 hcl, also known as Nepsilon-Boc-L-lysine amide hydrochloride, is a derivative of lysine1. It is used in the field of peptide synthesis2. The compound has a molecular formula of C₁₁H₂₄ClN₃O₃1.

Synthesis Analysis

H-Lys(boc)-NH2 hcl is commonly used in solution phase peptide synthesis2. It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides2.

Molecular Structure Analysis

The molecular formula of H-Lys(boc)-NH2 hcl is C₁₁H₂₄ClN₃O₃, and its molecular weight is 296.793.

Chemical Reactions Analysis

H-Lys(boc)-NH2 hcl is used in the synthesis of protected peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS4. The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM4.

Physical And Chemical Properties Analysis

H-Lys(boc)-NH2 hcl is a solid at 20°C6. It should be stored under inert gas and is air sensitive and hygroscopic6. Its specific rotation is +17.0 to +20.0 deg (C=1, methanol)6.

Applications De Recherche Scientifique

H-Lys(boc)-NH2 HCl is useful in peptide synthesis, particularly in the preparation of corticotrop peptides. It serves as a versatile compound with a blocking group on Nϵ that is easily removable by mild acid treatment (Schwyzer & Rittel, 1961).

The compound is used in the synthesis of LY544344·HCl, where a procedure for tert-butoxycarbonyl (Boc) group removal using concentrated HCl and acetone is developed and utilized on a multi-kilogram scale (Coffey et al., 2004).

In biochemical studies, the compound demonstrates the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives in neutral media (Schön & Kisfaludy, 2009).

It has applications in the development of cationic surfactants for hydrophobic ion pairing with DNA and its incorporation into lipophilic delivery systems (Wolf et al., 2020).

The compound is involved in solid-phase peptide synthesis, improving the yield and purity of the protected L-Lysine (Yi-shen, 2003).

It is used in the synthesis of novel tetrapeptide derivatives for potential applications in myocardial necrosis treatment in rats (Manikandan et al., 2002).

The compound plays a role in the synthesis of peptides and proteins with specific modifications, such as the DNA-binding domain of c-Myb protein (Hojo & Aimoto, 1991).

Safety And Hazards

H-Lys(boc)-NH2 hcl is used for R&D purposes only and is not intended for medicinal, household, or other uses7. It is air sensitive and hygroscopic, and should be stored under inert gas6. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration7.

Orientations Futures

As H-Lys(boc)-NH2 hcl is commonly used in peptide synthesis, future research may focus on developing more efficient and environmentally friendly methods for its synthesis and use. Additionally, as it is used to prepare pentafluorophenyl esters for the synthesis of β-peptides2, advancements in this area could also influence its future applications.

Propriétés

IUPAC Name |

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRJFHMGKKDQR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(boc)-NH2 hcl | |

CAS RN |

112803-72-2 |

Source

|

| Record name | H-Lys(boc)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.